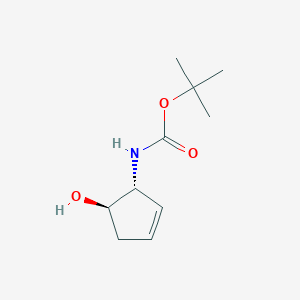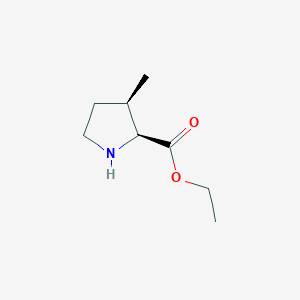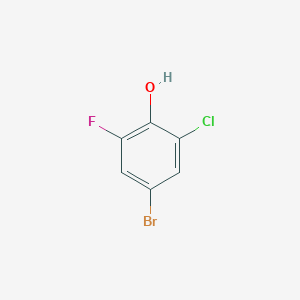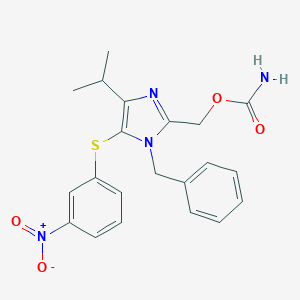
1-Benzyl-2-carbamoyloxymethyl-4-isopropyl-5-(3-nitophenylthio)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-2-carbamoyloxymethyl-4-isopropyl-5-(3-nitophenylthio)-1H-imidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-2-carbamoyloxymethyl-4-isopropyl-5-(3-nitophenylthio)-1H-imidazole involves the inhibition of various signaling pathways involved in cancer cell growth and inflammation. It has been found to inhibit the NF-κB pathway, which plays a crucial role in inflammation and cancer progression. This compound also induces the activation of caspases, which are involved in the induction of apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
1-Benzyl-2-carbamoyloxymethyl-4-isopropyl-5-(3-nitophenylthio)-1H-imidazole has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. This compound has also been found to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-Benzyl-2-carbamoyloxymethyl-4-isopropyl-5-(3-nitophenylthio)-1H-imidazole in lab experiments is its ability to inhibit the growth of cancer cells and induce apoptosis. This makes it a potential candidate for the development of anticancer drugs. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on 1-Benzyl-2-carbamoyloxymethyl-4-isopropyl-5-(3-nitophenylthio)-1H-imidazole. One of the directions is the development of novel drug formulations to improve its solubility and bioavailability. Another direction is the investigation of the potential of this compound in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to explore the molecular mechanisms underlying the anti-inflammatory and antioxidant properties of this compound.
Conclusion:
In conclusion, 1-Benzyl-2-carbamoyloxymethyl-4-isopropyl-5-(3-nitophenylthio)-1H-imidazole is a promising compound that has potential applications in various scientific research fields. Its ability to inhibit cancer cell growth and induce apoptosis makes it a potential candidate for the development of anticancer drugs. Further research is needed to explore its full potential and to develop novel drug formulations to improve its efficacy and bioavailability.
Métodos De Síntesis
The synthesis of 1-Benzyl-2-carbamoyloxymethyl-4-isopropyl-5-(3-nitophenylthio)-1H-imidazole involves the reaction of benzyl chloroformate, isopropylamine, and 3-nitrophenylthiourea in the presence of a base, followed by the reaction of the resulting intermediate with imidazole. This method has been optimized to yield high purity and high yield of the compound.
Aplicaciones Científicas De Investigación
1-Benzyl-2-carbamoyloxymethyl-4-isopropyl-5-(3-nitophenylthio)-1H-imidazole has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. Studies have also shown that this compound can inhibit the growth of cancer cells and induce apoptosis.
Propiedades
Número CAS |
178979-37-8 |
|---|---|
Nombre del producto |
1-Benzyl-2-carbamoyloxymethyl-4-isopropyl-5-(3-nitophenylthio)-1H-imidazole |
Fórmula molecular |
C21H22N4O4S |
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
[1-benzyl-5-(3-nitrophenyl)sulfanyl-4-propan-2-ylimidazol-2-yl]methyl carbamate |
InChI |
InChI=1S/C21H22N4O4S/c1-14(2)19-20(30-17-10-6-9-16(11-17)25(27)28)24(12-15-7-4-3-5-8-15)18(23-19)13-29-21(22)26/h3-11,14H,12-13H2,1-2H3,(H2,22,26) |
Clave InChI |
ZZNIXWBTYQDWND-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(N(C(=N1)COC(=O)N)CC2=CC=CC=C2)SC3=CC=CC(=C3)[N+](=O)[O-] |
SMILES canónico |
CC(C)C1=C(N(C(=N1)COC(=O)N)CC2=CC=CC=C2)SC3=CC=CC(=C3)[N+](=O)[O-] |
Otros números CAS |
178979-37-8 |
Sinónimos |
[1-benzyl-5-(3-nitrophenyl)sulfanyl-4-propan-2-yl-imidazol-2-yl]methyl carbamate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



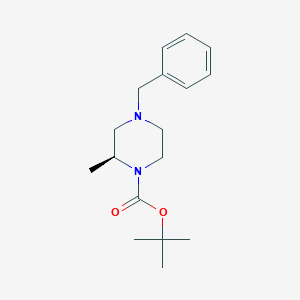


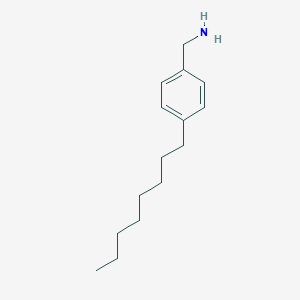
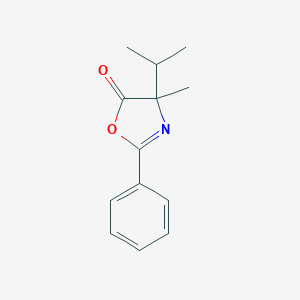
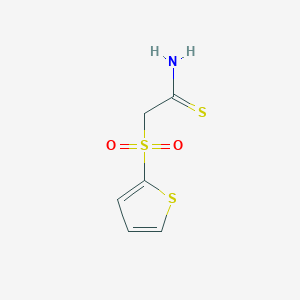
![Imidazo[1,2-b]pyridazin-3-amine](/img/structure/B62415.png)
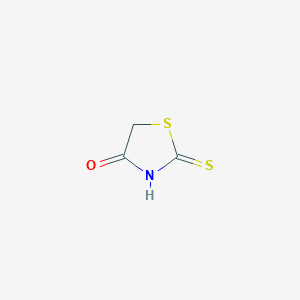
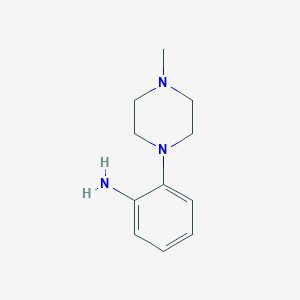
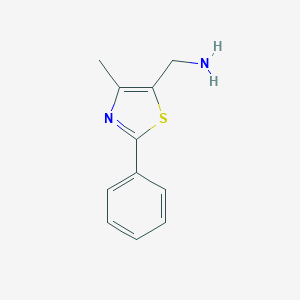
![Ethyl 4-methyl-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B62424.png)
